![molecular formula C19H16N2O B8196245 (R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole](/img/structure/B8196245.png)
(R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both an isoquinoline and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with benzyl-substituted oxazolines. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like isoquinoline and its derivatives share structural similarities and are often used in similar applications.
Oxazole Derivatives: Oxazole and its derivatives also share structural features and are used in various chemical and biological applications.
Uniqueness
®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is unique due to its combination of isoquinoline and oxazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Biological Activity
(R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an isoquinoline moiety and a dihydrooxazole ring. This configuration is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases and cognitive function.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially affecting mood and cognitive processes.
1. Antioxidant Activity
Studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
2. Anticancer Potential
Research has explored its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy.
3. Neuroprotective Effects
The compound's ability to inhibit MAO suggests it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bioactive compounds but exhibits unique properties due to its specific configuration.
Compound | Structure | Biological Activity |
---|---|---|
Isoquinoline derivatives | Isoquinoline core | Antimicrobial, anticancer |
Benzothiazole derivatives | Benzothiazole core | MAO inhibition |
Properties
IUPAC Name |
(4R)-4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVMSMUJWFAHH-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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